REACTION_CXSMILES
|
[C:1]1(C)C=CC=C[CH:2]=1.[N+:8]([CH:11]=[C:12]1[CH2:18][O:17][CH2:16][CH2:15][O:14][CH2:13]1)([O-:10])=[O:9].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([B-](F)(F)F)=C.[K+]>[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].O>[N+:8]([CH2:11][C:12]1([CH:1]=[CH2:2])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18]1)([O-:10])=[O:9] |f:3.4,5.6.7.8|
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C1COCCOC1
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
Name
|
|
Quantity
|
131 mg
|
Type
|
catalyst
|
Smiles
|
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was deoxygenated
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the mixture was deoxygenated
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen through for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 4.5 h
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
was partitioned between diethyl ether and water
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC1(COCCOC1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |